molecular formula C12H17BN2O6 B582326 [2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid CAS No. 1217500-84-9

[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid

Cat. No. B582326
M. Wt: 296.086
InChI Key: KJQWYIINZGPHQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group attached to a nitrophenyl group, with an amino-tert-butoxy-oxoethyl group also attached to the boron atom.


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a key chemical reaction involving organoboron compounds . In this reaction, chemically differentiated fragments participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Organic Synthesis and Peptide Bond Formation

The novel protecting groups like the Npys group, which is useful for the protection and activation of amino and hydroxyl groups for peptide synthesis, represent an area where derivatives like the queried compound could find application. Such groups are introduced and removed under conditions that would not affect other common protecting groups, indicating the potential utility of similar boronic acid derivatives in selective synthesis and modification of peptides and proteins (Matsueda & Walter, 2009).

Synthesis and Crystal Structure Analysis

Boronic acid derivatives have been synthesized and analyzed for their structural properties, as demonstrated by the synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline. Such studies underscore the importance of boronic acids in the creation of biologically active compounds and their use in various synthetic chemistry applications, including Suzuki cross-coupling reactions (Das et al., 2003).

Protection Strategies in Organic Synthesis

N-tert-Butoxycarbonylation of amines using H3PW12O40 showcases an efficient method for protecting amines, a process that could be related to the manipulation of compounds like the queried boronic acid in synthetic chemistry. This method highlights the versatility of boronic acid derivatives in facilitating the protection and deprotection of functional groups in complex organic molecules (Heydari et al., 2007).

Analytical and Sensor Applications

The synthesis and structural analysis of boronic acid derivatives, such as the crystallization-induced amide bond formation leading to a boron-centered spirocyclic system, reveal the potential of boronic acid compounds in creating sensors and materials with unique properties. This research indicates that boronic acids' reactivity can be harnessed for developing novel materials with specific functional capabilities (Pappin et al., 2017).

Future Directions

The use of organoboron compounds, including boronic acids, is a growing field in organic chemistry . They have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Therefore, the future directions for this compound could involve its use in these areas.

properties

CAS RN

1217500-84-9

Product Name

[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid

Molecular Formula

C12H17BN2O6

Molecular Weight

296.086

IUPAC Name

[2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-5-nitrophenyl]boronic acid

InChI

InChI=1S/C12H17BN2O6/c1-12(2,3)21-11(16)10(14)8-5-4-7(15(19)20)6-9(8)13(17)18/h4-6,10,17-18H,14H2,1-3H3

InChI Key

KJQWYIINZGPHQC-UHFFFAOYSA-N

SMILES

B(C1=C(C=CC(=C1)[N+](=O)[O-])C(C(=O)OC(C)(C)C)N)(O)O

synonyms

2-(BOC-AMinoMethyl)-5-nitrophenylboronic acid

Origin of Product

United States

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